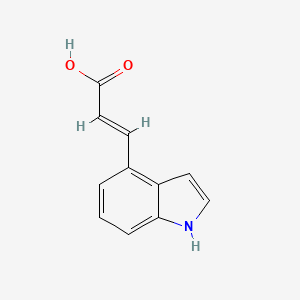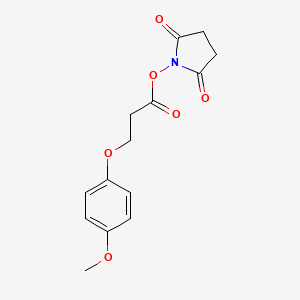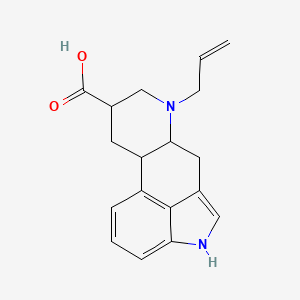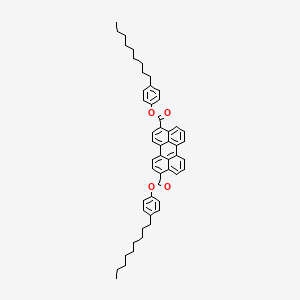
(E)-3-(1H-Indol-4-YL)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (E)-3-(1H-indol-4-yl)acrylique est un composé organique qui présente un système cyclique indole fusionné avec un fragment d’acide acrylique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide (E)-3-(1H-indol-4-yl)acrylique implique généralement la condensation de dérivés d’indole avec de l’acide acrylique ou ses dérivés. Une méthode courante est la condensation de Knoevenagel, où l’indole-4-carboxaldéhyde réagit avec l’acide malonique en présence d’une base telle que la pipéridine. La réaction est effectuée sous reflux, conduisant à la formation d’acide (E)-3-(1H-indol-4-yl)acrylique.
Méthodes de production industrielle
La production industrielle d’acide (E)-3-(1H-indol-4-yl)acrylique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
L’acide (E)-3-(1H-indol-4-yl)acrylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides indole-4-carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le fragment d’acide acrylique en dérivés saturés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur au palladium sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les agents de nitration (HNO3) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les acides indole-4-carboxyliques, les dérivés d’indole saturés et divers indoles substitués, selon la réaction et les conditions spécifiques utilisées.
Applications de la recherche scientifique
L’acide (E)-3-(1H-indol-4-yl)acrylique présente un large éventail d’applications dans la recherche scientifique :
Chimie : Il sert de composant de base pour la synthèse de molécules organiques et d’hétérocycles plus complexes.
Biologie : Le composé est utilisé dans l’étude de l’inhibition enzymatique et de la liaison des récepteurs en raison de sa similitude structurale avec les dérivés d’indole naturels.
Médecine : Il a des applications thérapeutiques potentielles, notamment des propriétés anti-inflammatoires et anticancéreuses.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux, tels que les semi-conducteurs organiques et les colorants.
Applications De Recherche Scientifique
(E)-3-(1H-Indol-4-YL)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of novel materials, such as organic semiconductors and dyes.
Mécanisme D'action
Le mécanisme d’action de l’acide (E)-3-(1H-indol-4-yl)acrylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le système cyclique indole permet des interactions de type π-π et des liaisons hydrogène, facilitant la liaison aux sites actifs. Le fragment d’acide acrylique peut participer à des interactions supplémentaires, améliorant l’affinité de liaison et la spécificité globales du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide indole-3-acétique : Une hormone végétale naturelle présentant des caractéristiques structurales similaires.
Indole-3-carboxaldéhyde : Un intermédiaire dans la synthèse de divers dérivés d’indole.
Acide indole-3-butyrique : Une autre hormone végétale ayant des applications en agriculture.
Unicité
L’acide (E)-3-(1H-indol-4-yl)acrylique est unique en raison de sa combinaison du cycle indole et du fragment d’acide acrylique, qui confère une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité en fait un composé polyvalent pour diverses applications, le distinguant des autres dérivés d’indole.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(E)-3-(1H-indol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |
Clé InChI |
RJBBQOCJVSLAMB-SNAWJCMRSA-N |
SMILES isomérique |
C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |
SMILES canonique |
C1=CC(=C2C=CNC2=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)
![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)




![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)


